molecular formula C9H12O2 B3280831 1-Ethynyl-1-cyclohexyl-carboxylic acid CAS No. 72335-58-1

1-Ethynyl-1-cyclohexyl-carboxylic acid

Cat. No. B3280831
CAS RN: 72335-58-1
M. Wt: 152.19 g/mol
InChI Key: ZPMWTYRADOECFN-UHFFFAOYSA-N
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Description

“1-Ethynyl-1-cyclohexyl-carboxylic acid” would be a carboxylic acid derivative of cyclohexane, with an ethynyl (acetylene) group attached . Carboxylic acids are organic compounds which incorporate a carboxyl functional group, CO2H .


Synthesis Analysis

While the specific synthesis pathway for “this compound” is not available, it might involve the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S N 2 reaction, as described in the Williamson ether synthesis .


Molecular Structure Analysis

The molecular structure of “this compound” would consist of a six-membered cyclohexane ring with a carboxylic acid (CO2H) and an ethynyl (C≡CH) group attached .

Scientific Research Applications

Synthesis and Chemical Transformations

1-Ethynyl-1-cyclohexyl-carboxylic acid and its derivatives have been extensively studied in the field of organic synthesis. For instance, Ramana and Potnis (1993) demonstrated the synthesis of fluoren-9-ones using ethyl cyclohexene-1-carboxylate, showcasing the compound's utility in creating complex chemical structures (M. Ramana & P. V. Potnis, 1993). Similarly, Xin Cong and Z. Yao (2006) highlighted the ring-closing metathesis-based synthesis of a cyclohexene skeleton derivative, emphasizing the compound's role in creating functionalized structures (Xin Cong & Z. Yao, 2006).

Bioconjugation and Medicinal Chemistry

In bioconjugation and medicinal chemistry, the properties of cyclohexyl-carboxylic acid derivatives have been explored. Nakajima and Ikada (1995) investigated the mechanism of amide formation in aqueous media using carbodiimide, which is relevant for understanding the behavior of similar compounds in biological contexts (N. Nakajima & Y. Ikada, 1995).

Dye and Material Science Applications

In dye and material science, derivatives of cyclohexyl-carboxylic acid have shown potential. Gomes et al. (1991) discussed a carboxy-dye reactive system for wool and nylon fibers, using cyclohexyl-amine as a model substrate, which indicates its utility in textile chemistry (J. Gomes et al., 1991).

Environmental and Industrial Applications

The environmental and industrial implications of cyclohexyl-carboxylic acid derivatives have also been studied. Elshahed et al. (2001) explored the metabolism of cyclohex-1-ene carboxylate by “Syntrophus aciditrophicus”, demonstrating its role in microbial processes and potential industrial applications (M. Elshahed et al., 2001).

Mechanism of Action

The mechanism of action would depend on the specific application of “1-Ethynyl-1-cyclohexyl-carboxylic acid”. For example, acetylenic alcohols like 1-Ethynyl-1-cyclohexanol are used in various fields such as life science, silicones, plastics, polymers, and fibers .

properties

IUPAC Name

1-ethynylcyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-2-9(8(10)11)6-4-3-5-7-9/h1H,3-7H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPMWTYRADOECFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(CCCCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of sodium amide in liquid ammonia was prepared using 3.5 g of sodium. After evaporating off the ammonia, the sodium amide was dissolved in 40 cm3 of anhydrous dimethylsulphoxide (DMSO). The mixture was stirred under nitrogen for 3 hours and a solution of 6.6 g (0.035 mole) of 1-(1-chlorovinyl)-1-cyclohexyl-carboxylic acid in 30 cm3 of dry DMSO was added slowly. The temperature of the whole was raised to 50° C. in the course of 6 hours and stirring was continued overnight at laboratory temperature. The mixture was poured into a cold solution of 20% hydrochloric acid. The resulting mixture was extracted several times with ether. After evaporating off the solvent, 1-ethynyl-1-cyclohexyl-carboxylic acid was obtained and this crystallized as colourless crystals on the addition of pentane.
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1-(1-chlorovinyl)-1-cyclohexyl-carboxylic acid
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30 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethynyl-1-cyclohexyl-carboxylic acid
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1-Ethynyl-1-cyclohexyl-carboxylic acid
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Reactant of Route 6
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